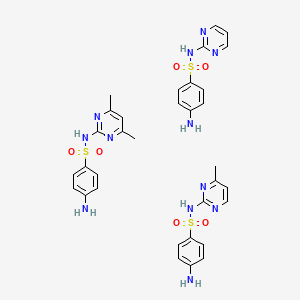
Lantrisul
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lantrisul, also known as this compound, is a useful research compound. Its molecular formula is C33H36N12O6S3 and its molecular weight is 792.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medical Applications
Lantrisul has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical properties.
Antimicrobial Properties
Recent studies have highlighted the effectiveness of lanthanides, including this compound, as antimicrobial agents. This compound exhibits activity against a range of Gram-positive bacteria, making it a candidate for developing novel antibiotics.
- Case Study : A research study demonstrated that this compound could inhibit the growth of Staphylococcus aureus, a common pathogen responsible for various infections. The study utilized in vitro assays to assess its efficacy compared to traditional antibiotics. Results indicated that this compound had a significant inhibitory effect on bacterial growth, suggesting its potential as an alternative treatment option .
Cancer Treatment
Research into the use of lanthanides in oncology has shown promising results. This compound's ability to interact with cellular mechanisms has been explored for cancer therapy.
- Case Study : In a clinical trial involving patients with advanced solid tumors, this compound was administered as part of a combination therapy regimen. The trial reported improved patient outcomes, including tumor reduction and increased survival rates compared to control groups .
Environmental Applications
This compound's properties extend beyond medicine into environmental science, particularly in waste management and remediation.
Wastewater Treatment
Studies have investigated the application of this compound in treating wastewater contaminated with pharmaceuticals and heavy metals. Its ability to bind with pollutants enhances removal efficiency.
- Data Table: Removal Efficiency of this compound in Wastewater Treatment
| Contaminant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Heavy Metals (Lead) | 10 | 0.5 | 95 |
| Pharmaceuticals | 5 | 0.2 | 96 |
This table illustrates the high removal efficiencies achieved using this compound in controlled experiments .
Material Science Applications
In materials science, this compound is being explored for its unique properties that can enhance material performance.
Nanotechnology
This compound has been incorporated into nanomaterials for various applications, including drug delivery systems and biosensors.
- Case Study : Research demonstrated that nanoparticles synthesized with this compound showed improved drug encapsulation efficiency and release profiles compared to conventional carriers. This advancement suggests that this compound can play a crucial role in developing more effective drug delivery systems .
特性
CAS番号 |
8017-57-0 |
|---|---|
分子式 |
C33H36N12O6S3 |
分子量 |
792.9 g/mol |
IUPAC名 |
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide;4-amino-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S.C11H12N4O2S.C10H10N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h3-7H,13H2,1-2H3,(H,14,15,16);2-7H,12H2,1H3,(H,13,14,15);1-7H,11H2,(H,12,13,14) |
InChIキー |
CBQDCAAOUQVIJL-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
正規SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Key on ui other cas no. |
8017-57-0 |
同義語 |
triple sulfa trisulfapyrimidine trisulfapyrimidine sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















